disodium (2S)-2-amino-3-(4-oxidophenyl)propanoate
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Overview
Description
L-Tyrosine disodium salt is a derivative of the amino acid L-tyrosine, which is one of the twenty standard amino acids used by cells to synthesize proteins. L-tyrosine is a non-essential amino acid, meaning it can be synthesized by the human body from phenylalanine. The disodium salt form of L-tyrosine is often used in scientific research and industrial applications due to its enhanced solubility compared to L-tyrosine itself .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Tyrosine disodium salt can be synthesized through the neutralization of L-tyrosine with sodium hydroxide. The reaction typically involves dissolving L-tyrosine in water and then adding sodium hydroxide to the solution until the desired pH is achieved. The solution is then evaporated to yield L-tyrosine disodium salt .
Industrial Production Methods
In industrial settings, L-tyrosine disodium salt is produced using similar methods but on a larger scale. The process involves the use of large reactors where L-tyrosine is dissolved in water, and sodium hydroxide is added. The mixture is then concentrated and crystallized to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
L-Tyrosine disodium salt undergoes various chemical reactions, including:
Phosphorylation: The phenolic hydroxyl group of L-tyrosine can be phosphorylated, which is a key step in cell signaling pathways.
Sulfation: L-tyrosine can also undergo sulfation, which is important for several biological processes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Phosphorylation: This reaction typically requires adenosine triphosphate (ATP) and protein kinases.
Sulfation: Sulfation reactions often involve the use of sulfuryl chloride or sulfuric acid.
Major Products Formed
L-dopa: Formed through the oxidation of L-tyrosine.
Phosphotyrosine: Formed through the phosphorylation of L-tyrosine.
Sulfotyrosine: Formed through the sulfation of L-tyrosine.
Scientific Research Applications
L-Tyrosine disodium salt is widely used in scientific research due to its role in various biological processes. Some of its applications include:
Cell Culture: It is used as a component in cell culture media to support the growth and viability of cells.
Neurotransmitter Synthesis: It serves as a precursor for the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine.
Protein Synthesis: L-tyrosine is incorporated into proteins and plays a critical role in protein structure and function.
Biomanufacturing: It is used in the production of therapeutic recombinant proteins and monoclonal antibodies.
Mechanism of Action
L-Tyrosine disodium salt exerts its effects primarily through its role as a precursor in the biosynthesis of neurotransmitters. The phenolic hydroxyl group of L-tyrosine can be phosphorylated, which is a key step in cell signaling pathways. Phosphorylation of L-tyrosine residues in proteins is essential for the regulation of various cellular processes, including cell growth, differentiation, and metabolism .
Comparison with Similar Compounds
L-Tyrosine disodium salt is unique due to its enhanced solubility compared to L-tyrosine. Similar compounds include:
L-Phenylalanine: An essential amino acid that is a precursor to L-tyrosine.
L-Dopa: A direct product of L-tyrosine oxidation and a precursor to neurotransmitters.
Phosphotyrosine: A phosphorylated form of L-tyrosine involved in cell signaling.
Sulfotyrosine: A sulfated form of L-tyrosine involved in various biological processes.
L-Tyrosine disodium salt stands out due to its improved solubility, making it more suitable for use in aqueous solutions and cell culture media .
Properties
IUPAC Name |
disodium;2-amino-3-(4-oxidophenyl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.2Na/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;;/h1-4,8,11H,5,10H2,(H,12,13);;/q;2*+1/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIYFCYUCMQNGK-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)[O-])N)[O-].[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NNa2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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